(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
(2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-Ethyl 3-aminobicyclo[2.2.2]octane-2-carboxylate typically involves the following steps:
Starting Material: The synthesis often begins with a bicyclo[2.2.2]octane derivative.
Functional Group Introduction: Introduction of the amino group at the 3-position and the carboxylate ester at the 2-position can be achieved through various organic reactions such as amination and esterification.
Chiral Resolution: The (2R,3R) configuration is obtained through chiral resolution techniques or by using chiral starting materials and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Catalysis: Use of chiral catalysts to achieve the desired stereochemistry.
Purification: Techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can
Properties
Molecular Formula |
C11H19NO2 |
---|---|
Molecular Weight |
197.27 g/mol |
IUPAC Name |
ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2/c1-2-14-11(13)9-7-3-5-8(6-4-7)10(9)12/h7-10H,2-6,12H2,1H3/t7?,8?,9-,10-/m1/s1 |
InChI Key |
CFRDVZHAVFJIFL-YDYPAMBWSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1[C@@H](C2CCC1CC2)N |
Canonical SMILES |
CCOC(=O)C1C2CCC(C1N)CC2 |
Origin of Product |
United States |
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